Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
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Overview
Description
Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound that features a unique combination of functional groups, including an imidazo[4,5-C]pyridine core, a chloro-fluorophenyl group, and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multi-step organic synthesis. Key steps may include:
Formation of the imidazo[4,5-C]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro-fluorophenyl group: This step may involve halogenation reactions or coupling reactions using palladium catalysts.
Formation of the butanedioate ester: Esterification reactions using dimethyl butanedioate and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[4,5-C]pyridine core.
Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.
Substitution: Halogen atoms in the chloro-fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme inhibition: It could inhibit the activity of enzymes by binding to their active sites.
Signal transduction: The compound might modulate signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate: can be compared with other imidazo[4,5-C]pyridine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H20ClFN4O5 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C19H20ClFN4O5/c1-29-15(26)8-14(18(27)30-2)24-19(28)25-6-5-13-16(23-9-22-13)17(25)11-7-10(20)3-4-12(11)21/h3-4,7,9,14,17H,5-6,8H2,1-2H3,(H,22,23)(H,24,28)/t14-,17?/m0/s1 |
InChI Key |
OWIXSENYGDBBLU-MBIQTGHCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
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